Methyl 4-(chlorosulfonyl)-1-naphthoate

Description

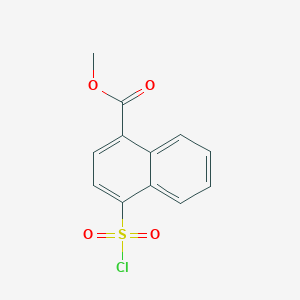

Methyl 4-(chlorosulfonyl)-1-naphthoate (CAS RN: 2126179-09-5) is a naphthalene-derived compound with a chlorosulfonyl (-SO₂Cl) group at the 4-position and a methyl ester (-COOCH₃) at the 1-position. Its molecular formula is C₁₂H₉ClO₄S (MW: 284.72 g/mol), and it is primarily utilized as a synthetic intermediate in organic chemistry, particularly for designing sulfonamide derivatives via nucleophilic substitution of the chlorosulfonyl group . The compound’s high electrophilicity at the sulfur atom makes it reactive toward amines, alcohols, and other nucleophiles, enabling diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 4-chlorosulfonylnaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4S/c1-17-12(14)10-6-7-11(18(13,15)16)9-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTFARBRKTXYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(chlorosulfonyl)-1-naphthoate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl 1-naphthoate. The reaction typically uses chlorosulfonic acid as the sulfonating agent. The process involves heating methyl 1-naphthoate with chlorosulfonic acid, resulting in the substitution of a hydrogen atom on the naphthalene ring with a chlorosulfonyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-1-naphthoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 4-(chlorosulfonyl)-1-naphthoate serves as a crucial intermediate in the synthesis of various complex organic molecules. Its reactivity, primarily due to the chlorosulfonyl group, enables it to participate in diverse chemical reactions, facilitating the formation of more complex structures. This characteristic makes it valuable in the production of pharmaceuticals and dyes.

Reactivity and Derivative Formation

The chlorosulfonyl group enhances the electrophilic nature of the compound, allowing it to engage in nucleophilic substitution reactions. This property is exploited to create derivatives that can be further modified for specific applications, including anticancer drugs .

Medicinal Chemistry

Potential Anticancer Applications

Research indicates that compounds related to this compound exhibit significant biological activity, particularly in inhibiting proteins associated with cancer progression. For instance, studies have shown that derivatives can inhibit Mcl-1, a protein involved in cancer cell survival . The ability to design inhibitors targeting specific biological pathways positions this compound as a promising lead in developing new anticancer agents.

Structure-Based Drug Design

Recent studies have employed structure-based drug design methodologies to optimize compounds derived from this compound. By utilizing molecular modeling techniques, researchers aim to enhance binding affinity and specificity towards target proteins such as Mcl-1. This approach allows for the identification of structural modifications that could improve therapeutic efficacy .

Case Study 1: Inhibition of Mcl-1

A significant study utilized this compound derivatives to explore their inhibitory effects on Mcl-1. The research highlighted the compound's potential to bind effectively to the protein's active site, leading to reduced cancer cell viability. The findings suggest that further optimization of these derivatives could yield potent anticancer therapeutics .

Case Study 2: Synthesis of Novel Derivatives

Another investigation focused on synthesizing novel derivatives from this compound through regioselective chlorosulfonylation processes. The study demonstrated that these derivatives could be accessed via simple synthetic routes and exhibited promising biological activities, including anti-inflammatory properties.

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)-1-naphthoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amine or hydroxyl groups. This property is exploited in various chemical syntheses and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with methyl 4-(chlorosulfonyl)-1-naphthoate but differ in substituents, leading to distinct physicochemical and reactivity profiles:

Analytical and Spectroscopic Data

- Retention Times (HPLC) :

- ¹H NMR Shifts: The chlorosulfonyl group in this compound deshields adjacent aromatic protons, e.g., δH 8.43–8.39 ppm (Ar) . In methyl 4-amino-1-naphthoate, the 4-NH₂ group causes upfield shifts (δH ~7.15 ppm for aromatic protons) .

Reactivity and Functionalization Potential

- Electrophilic Reactivity : The chlorosulfonyl group in this compound undergoes substitution with amines (e.g., benzylamine) to form sulfonamides, whereas methyl 4-fluoro-1-naphthoate is inert under similar conditions .

- Boronates : Methyl 4-(tetramethyl-dioxaborolan-2-yl)-1-naphthoate participates in cross-coupling reactions, a feature absent in chlorosulfonyl analogs .

Biological Activity

Methyl 4-(chlorosulfonyl)-1-naphthoate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article delves into its biological activity, mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene moiety substituted at the 4-position with a chlorosulfonyl group and a methyl ester. Its molecular formula is C11H9ClO3S, with a molar mass of approximately 284.72 g/mol. The unique structure enhances its reactivity, making it a candidate for various biological applications.

Although specific mechanisms of action for this compound are not fully established, research indicates that it may inhibit proteins involved in cancer progression, particularly the Mcl-1 protein, which is associated with cancer cell survival. Compounds similar to this naphthoate derivative have shown promise in disrupting protein-protein interactions critical for cancer cell viability .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the naphthalene core and substituents significantly affect inhibitory potency against Mcl-1. The following table summarizes findings from various studies on related compounds:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| 3a | 10.9 | Potent inhibitor of Mcl-1 |

| 3b | 99.0 | Weaker activity compared to 3a |

| 3c | N/A | Structural modifications improved binding affinity |

These data suggest that increasing hydrophobic interactions within the binding pocket enhances inhibitory activity against Mcl-1 .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Inhibition of Mcl-1 : A study utilized structure-based drug design to develop small-molecule inhibitors targeting Mcl-1, revealing that compounds derived from naphthoate scaffolds could effectively bind to the protein's active site, demonstrating selectivity over similar proteins like Bcl-xL .

- Anticancer Potential : Research indicates that derivatives of naphthalene can act as effective anticancer agents by inducing apoptosis in cancer cells through the inhibition of anti-apoptotic proteins like Mcl-1. This mechanism is crucial for developing new therapeutic strategies against various cancers, including acute myeloid leukemia .

- Chemical Reactivity : The chlorosulfonyl group in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in chemical transformations to synthesize more complex molecules with potential biological activities .

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for Methyl 4-(chlorosulfonyl)-1-naphthoate, and how is reaction completion monitored?

- Methodology :

- Step 1 : Sulfonate the naphthoate precursor (e.g., 1-hydroxy-2-naphthoic acid derivatives) using chlorosulfonic acid at -10°C to minimize side reactions. Gradual addition of the starting material over 1 hour ensures controlled exothermicity .

- Step 2 : Monitor reaction progress via TLC (acetone/EtOAc, 1:1) to confirm consumption of starting material.

- Step 3 : Quench the reaction over ice, filter the precipitate, and dry under vacuum (50°C, 16 hours). For methyl ester formation, reflux in methanol with catalytic H₂SO₄ (e.g., 36 hours for fluorobenzoate analogs) .

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- ^1H NMR : Identify ester methyl groups (~3.90 ppm) and aromatic proton patterns (e.g., 7.22–7.72 ppm for substituted benzoates) .

- Elemental Analysis : Validate sulfur (∼11.3%) and chlorine (∼12.5%) content to confirm sulfonyl chloride functionality.

- HPLC-MS : Confirm molecular ion peaks (C₁₂H₉ClO₄S, MW 284.71) and purity (>98% as per commercial benchmarks) .

Q. How should researchers handle the compound’s stability during storage?

- Protocol :

- Store under anhydrous conditions (argon atmosphere, molecular sieves) at -20°C to prevent hydrolysis of the chlorosulfonyl group.

- Periodically assess chloride content via argentometric titration to detect degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in naphthoate sulfonation be resolved?

- Strategies :

- Directing Groups : Use electron-donating groups (e.g., hydroxyl or ester) to favor sulfonation at specific positions. For example, 1-hydroxy-2-naphthoic acid derivatives preferentially sulfonate at the 4-position under kinetic control .

- DFT Calculations : Compare activation energies for sulfonation at competing sites (e.g., 1- vs. 4-position) using crystal structures of sulfonylated naphthofurans as references .

Q. What experimental and computational approaches explain contradictory reactivity data in nucleophilic substitutions?

- Integrated Workflow :

- Kinetic Studies : Monitor Cl⁻ release rates in reactions with amines/thiols (e.g., in DMSO/water mixtures).

- Computational Modeling : Calculate electrophilicity indices (ω) at the sulfonyl chloride group (DFT/B3LYP) and simulate transition states for nucleophilic attack .

Q. How can competing hydrolysis during sulfonamide coupling be mitigated?

- Optimization :

- In Situ Regeneration : Treat hydrolyzed sulfonic acids with SOCl₂ or PCl₅ to regenerate the active chloride.

- Solvent Selection : Use non-protic solvents (e.g., dichloromethane) and anhydrous conditions, as demonstrated in cyclopentane sulfonyl derivatives .

Q. What methods validate the positional isomerism of sulfonylated naphthoates?

- Validation Techniques :

- NOESY NMR : Detect spatial proximity between sulfonyl groups and adjacent substituents.

- X-ray Crystallography : Resolve ambiguities using single-crystal structures, referencing sulfonylated naphthofuran systems .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields?

- Root Cause Analysis :

- Parameter Variability : Compare reaction temperatures (e.g., -10°C vs. room temperature) and stoichiometric ratios of chlorosulfonic acid .

- By-Product Identification : Use LC-MS to detect intermediates (e.g., sulfonic acids) formed due to incomplete esterification or hydrolysis.

Q. Why do computational predictions of reactivity sometimes conflict with experimental results?

- Resolution Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.